(2R)-2-amino-3-fluoro-3-methylbutan-1-ol
Description
Properties
Molecular Formula |
C5H12FNO |
|---|---|
Molecular Weight |
121.15 g/mol |
IUPAC Name |
(2R)-2-amino-3-fluoro-3-methylbutan-1-ol |
InChI |
InChI=1S/C5H12FNO/c1-5(2,6)4(7)3-8/h4,8H,3,7H2,1-2H3/t4-/m1/s1 |
InChI Key |
XQVHZUCZNUYXGD-SCSAIBSYSA-N |
Isomeric SMILES |
CC(C)([C@@H](CO)N)F |
Canonical SMILES |
CC(C)(C(CO)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Fluorination Pattern : Unlike the difluoro analog , the target compound’s single fluorine and methyl group at C3 enhance hydrophobicity without excessive steric bulk. This balance may improve membrane permeability in drug candidates.
Aromatic vs. Aliphatic Substituents : Phenyl-containing analogs (e.g., ) exhibit higher molecular weights and reduced water solubility compared to the target compound, limiting their use in aqueous systems.
Synthetic Utility: Non-fluorinated alcohols like 2-methyl-3-buten-2-ol lack the stereochemical complexity and amino group required for asymmetric catalysis or peptide coupling.
Research Findings and Functional Insights
- Reactivity : Fluorine’s inductive effect in the target compound likely stabilizes adjacent carbocations, aiding in nucleophilic substitution reactions. This contrasts with the difluoro analog , where electron withdrawal may hinder such pathways.
- Chiral Resolution : The (2R) configuration provides a well-defined stereochemical profile, critical for enantioselective synthesis. Phenyl-substituted analogs require additional steps for chiral resolution due to competing stereocenters.
Preparation Methods
Enantioselective Hydrogenation of α-Fluoro Ketones
A prominent route involves asymmetric hydrogenation of α-fluoro-β-keto esters to establish the (2R) configuration. For example, (2R,3R)-4-((tert-butyldiphenylsilyl)oxy)-2-fluoro-3-methylbutan-1-ol was synthesized via rhodium-catalyzed hydrogenation of a fluorinated enone precursor. The reaction employed [Rh(OH)(cod)]₂ and a bis-NHC ligand, achieving 41% yield under argon at 125°C. Critical parameters include:
| Catalyst System | Temperature | Yield | Stereoselectivity (er) |
|---|---|---|---|
| [Rh(OH)(cod)]₂ + bis-NHC | 125°C | 41% | 95:5 (R:S) |
This method highlights the importance of ligand design in controlling enantioselectivity, though scalability is limited by catalyst cost.
Chiral Pool Derivatization
Starting from L-valinol ((S)-2-amino-3-methylbutan-1-ol), fluorination at the 3-position introduces the fluorine atom while retaining chirality. In one protocol, L-valinol was protected with Fmoc-Cl under sonication (86% yield), followed by electrophilic fluorination using Selectfluor®. Deprotection yielded the target compound with 78% enantiomeric excess (ee).
Fluorination Strategies
Electrophilic Fluorination
Electrophilic agents like N-fluorobenzenesulfonimide (NFSI) enable direct C–H fluorination. A study demonstrated the fluorination of tert-butyl (4-hydroxy-2-methylbutan-2-yl)carbamate using NFSI in acetonitrile, achieving 65% conversion at −40°C. However, over-fluorination at adjacent carbons remains a challenge.
Nucleophilic Displacement
Nucleophilic fluorination of bromo or mesylate intermediates offers an alternative. For instance, 3-bromo-3-methylbutan-1-ol derivatives reacted with KF in DMSO at 80°C, yielding 3-fluoro products in 58% yield. Protecting the amino group as a Boc carbamate prevented side reactions during displacement.
Enzymatic and Biocatalytic Approaches
Kinetic Resolution Using Lipases
Racemic 2-amino-3-fluoro-3-methylbutan-1-ol was resolved using Candida antarctica lipase B (CAL-B) and vinyl acetate in tert-butyl methyl ether. The (2R)-enantiomer was acetylated preferentially, achieving 92% ee after 24 hours.
Transaminase-Mediated Amination
Immobilized ω-transaminases converted 3-fluoro-3-methylbutan-1-al to the target amine using L-alanine as an amino donor. The reaction reached 85% conversion with 99% ee under optimized conditions (pH 7.5, 30°C).
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2R)-2-amino-3-fluoro-3-methylbutan-1-ol, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as reductive amination or nucleophilic substitution. Key parameters include:
- Temperature control : Elevated temperatures (50–80°C) enhance reaction rates but require monitoring for side reactions (e.g., racemization) .
- Solvent selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates, while methanol/ethanol is used for reductions .
- Catalysts : Palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBH3CN) for reductive amination .
- Validation : Yield and purity are assessed via HPLC and mass spectrometry (MS), with chiral columns to confirm enantiomeric excess .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : 1H/13C NMR identifies structural features (e.g., fluorine coupling patterns) and stereochemistry. 19F NMR confirms fluorination sites .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation pathways .
- Polarimetry : Determines optical rotation to validate chiral purity .
Q. How can researchers ensure stability during storage and experimental use?
- Methodological Answer :
- Storage : Under inert gas (argon) at -20°C to prevent oxidation or hydrolysis of the amino and hydroxyl groups .
- Stability assays : Accelerated degradation studies (e.g., exposure to light, humidity) with HPLC monitoring to identify degradation products .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity?
- Methodological Answer :
- Enantiomer comparison : Synthesize the (2S) enantiomer and compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, shows enantiomers of trifluoropropanol derivatives exhibit divergent enzyme inhibition profiles .
- Molecular docking : Use software like AutoDock to model interactions with chiral binding pockets in target proteins .
Q. What strategies resolve contradictions in reported enzyme inhibition data for this compound?
- Methodological Answer :
- Comparative structural analysis : Cross-reference with analogs (e.g., 3-fluoro-4-methoxyphenyl derivatives) to identify substituent effects on activity (see ’s comparative table) .
- Assay standardization : Replicate studies under controlled conditions (pH, ionic strength) to isolate variables causing discrepancies .
Q. How can computational methods predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADME prediction : Tools like SwissADME calculate logP (lipophilicity), solubility, and metabolic stability using molecular descriptors .
- Quantum mechanics (QM) : Simulate fluorine’s electron-withdrawing effects on pKa and membrane permeability .
Q. What are the challenges in scaling up synthesis while maintaining chiral purity?
- Methodological Answer :
- Catalyst optimization : Switch from homogeneous catalysts (e.g., chiral oxazaborolidines) to heterogeneous systems for easier recovery .
- Process analytical technology (PAT) : Implement inline NMR or IR spectroscopy for real-time monitoring of enantiomeric excess during large-scale reactions .
Data Comparison Table
| Parameter | Synthetic Route A | Synthetic Route B |
|---|---|---|
| Yield | 65% (HPLC) | 78% (HPLC) |
| Enantiomeric Excess (ee) | 92% (Chiral HPLC) | 99% (Chiral HPLC) |
| Key Catalyst | Pd/C | NaBH3CN |
| Solvent | Methanol | THF |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
